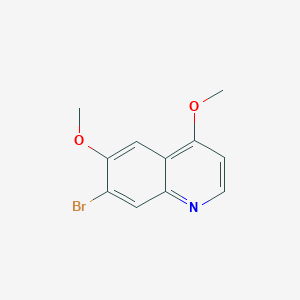![molecular formula C14H24 B13335735 1-Heptylbicyclo[2.2.1]hept-2-ene](/img/structure/B13335735.png)
1-Heptylbicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptylbicyclo[2.2.1]hept-2-ene, also known as 1-Heptyl-2-norbornene, is a chemical compound with the molecular formula C14H24. It is a derivative of norbornene, a bicyclic hydrocarbon. This compound is notable for its unique structure, which includes a heptyl group attached to the norbornene framework. It is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptylbicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the alkylation of norbornene with heptyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 1-Heptylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles such as halogens or nitro groups.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized norbornene derivatives.
Scientific Research Applications
1-Heptylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structure and reactivity.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Heptylbicyclo[2.2.1]hept-2-ene primarily involves its role as a ligand in catalytic processes. It coordinates with palladium to form a complex that facilitates various chemical transformations. The molecular targets include aryl iodides, which undergo functionalization through the catalytic cycle. The pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
2-Norbornene: A bicyclic hydrocarbon with similar reactivity but lacks the heptyl group.
5-Norbornene-2-carboxylic acid: Contains a carboxylic acid functional group, offering different reactivity and applications.
2-Benzoyl-5-norbornene: A derivative with a benzoyl group, used in different catalytic and synthetic applications.
Uniqueness: 1-Heptylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the heptyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in site-selective catalytic processes, where the heptyl group can influence the reactivity and selectivity of the reactions .
Properties
Molecular Formula |
C14H24 |
|---|---|
Molecular Weight |
192.34 g/mol |
IUPAC Name |
1-heptylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H24/c1-2-3-4-5-6-9-14-10-7-13(12-14)8-11-14/h7,10,13H,2-6,8-9,11-12H2,1H3 |
InChI Key |
SUNLGPFGQCUGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC12CCC(C1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


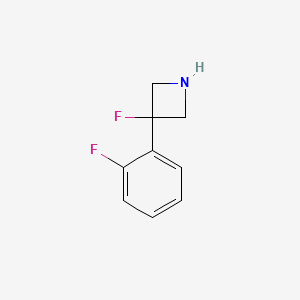
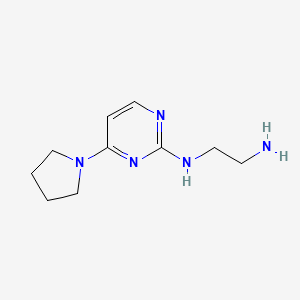
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
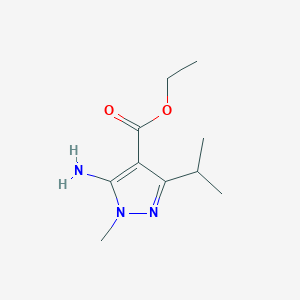
![N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13335677.png)
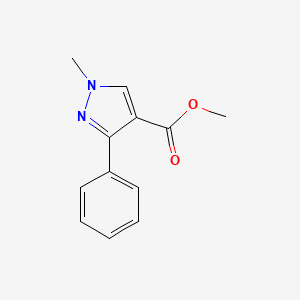
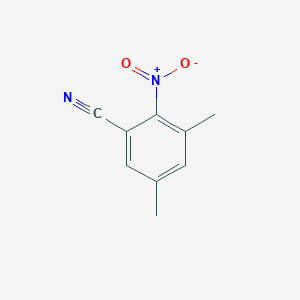
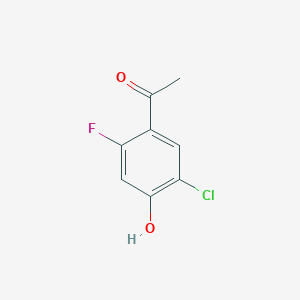
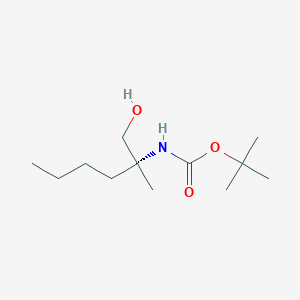
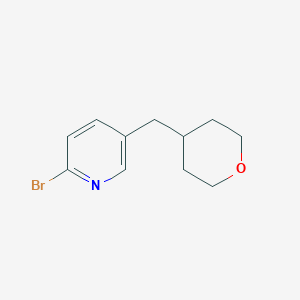
![7-Methyl-2,5-dioxaspiro[3.4]octan-7-ol](/img/structure/B13335719.png)
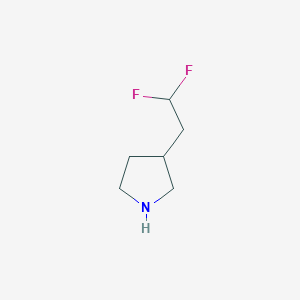
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole](/img/structure/B13335734.png)
